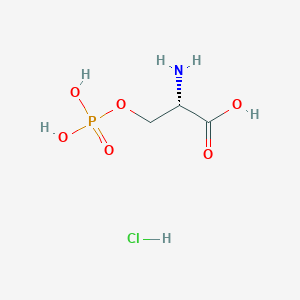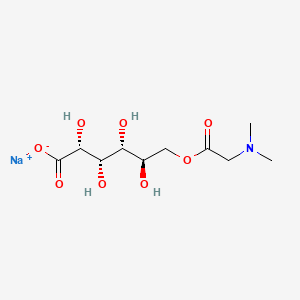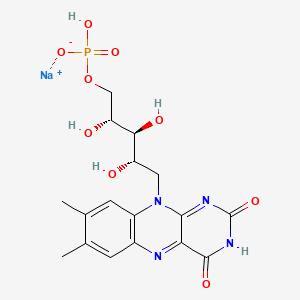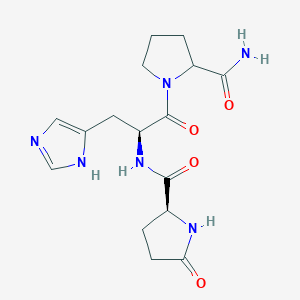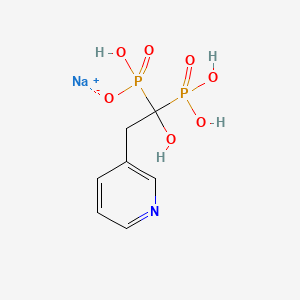
Risedronate sodium
Overview
Description
Risedronate sodium is a pyridinyl bisphosphonate used primarily to treat and prevent osteoporosis and Paget’s disease of bone. It works by inhibiting osteoclast-mediated bone resorption, thereby modulating bone metabolism . This compound is known for its high affinity for hydroxyapatite crystals in bone, making it effective in reducing bone turnover .
Preparation Methods
Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield risedronic acid. This acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound often employs solvent evaporation techniques to enhance bioavailability. For instance, this compound nanoparticles can be prepared using sodium dodecyl sulfate, polysorbate, macrogol, sodium carboxymethyl cellulose, and sodium carboxymethyl dextran as stabilizers . These methods ensure consistent particle size and stability, crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Risedronate sodium primarily undergoes hydrolysis and chelation reactions. It is stable under physiological conditions but can form complexes with metal ions due to its bisphosphonate structure .
Common Reagents and Conditions:
Hydrolysis: Typically involves water and mild acidic or basic conditions.
Chelation: Involves metal ions such as calcium, magnesium, and iron, often in aqueous solutions.
Major Products: The primary product of hydrolysis is risedronic acid. Chelation reactions result in metal-bisphosphonate complexes, which are significant in its mechanism of action .
Scientific Research Applications
Risedronate sodium has diverse applications in scientific research:
Chemistry: Used as a model compound to study bisphosphonate interactions and stability.
Biology: Investigated for its effects on bone cells and its potential in treating bone-related diseases.
Medicine: Widely used in clinical settings to treat osteoporosis and Paget’s disease. .
Industry: Employed in the development of advanced drug delivery systems, such as nanoparticles and nanosponges, to improve bioavailability and therapeutic efficacy
Mechanism of Action
Risedronate sodium binds to hydroxyapatite crystals in bone, inhibiting osteoclast activity and bone resorption . At the cellular level, it is taken up by osteoclasts through fluid-phase endocytosis. Once inside the osteoclasts, it disrupts the mevalonate pathway, leading to apoptosis of these bone-resorbing cells . This action reduces bone turnover and increases bone mineral density.
Comparison with Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis. .
Ibandronate: Used for osteoporosis, particularly effective in reducing spine fractures.
Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease.
Uniqueness of Risedronate Sodium: this compound is unique due to its high affinity for bone hydroxyapatite and its ability to be administered orally with a relatively favorable side effect profile. Its specific binding and inhibition of osteoclasts make it a preferred choice for many patients with osteoporosis .
Properties
IUPAC Name |
sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDPXKCEWYIAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105462-24-6 (Parent) | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20924178 | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115436-72-1, 122458-82-6 | |
| Record name | Risedronate sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NE 58095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Risedronate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISEDRONATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








